Home > Products > Screening Compounds P145806 > 4-fluoro AB-BUTINACA
4-fluoro AB-BUTINACA -

4-fluoro AB-BUTINACA

Catalog Number: EVT-10986029
CAS Number:
Molecular Formula: C17H23FN4O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Fluoro AB-BUTINACA is a synthetic cannabinoid receptor agonist belonging to the class of new psychoactive substances, specifically designed to mimic the effects of natural cannabinoids. It is structurally related to AB-BUTINACA, with the addition of a fluorine atom at the fourth position of the butyl chain. This compound has garnered attention due to its potent activity at cannabinoid receptors and its implications for public health and safety.

Source

4-Fluoro AB-BUTINACA has been identified in various forensic and toxicological studies, often in connection with synthetic cannabinoid use. Its synthesis and characterization have been documented in scientific literature, particularly focusing on its pharmacological properties and potential health risks associated with its use .

Classification

4-Fluoro AB-BUTINACA is classified as a synthetic cannabinoid receptor agonist. It interacts primarily with the central cannabinoid receptor 1 (CB1) and to a lesser extent with cannabinoid receptor 2 (CB2). This classification places it among substances that can lead to psychoactive effects similar to those of tetrahydrocannabinol, the active component of cannabis.

Synthesis Analysis

Methods

The synthesis of 4-Fluoro AB-BUTINACA typically involves several key steps, including:

  1. Starting Materials: The synthesis begins with readily available precursors such as indazole derivatives and appropriate alkyl halides.
  2. Reactions: The primary method involves nucleophilic substitution reactions where the fluorinated butyl chain is introduced through alkylation processes.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical Details

The synthesis can be performed in a laboratory setting equipped for organic chemistry, utilizing standard techniques such as:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • Infrared Spectroscopy (IR) for functional group identification .
Molecular Structure Analysis

Structure

The molecular formula for 4-Fluoro AB-BUTINACA is C19H26FNO2C_{19}H_{26}F_{N}O_{2}, with a molecular weight of approximately 331.43 g/mol. The structure includes:

  • An indazole core.
  • A butyl chain substituted with a fluorine atom at the fourth position.

Data

The compound exhibits stereoisomerism due to the presence of asymmetric carbon atoms, leading to distinct (R)- and (S)-enantiomers which may exhibit different pharmacological profiles .

Chemical Reactions Analysis

Reactions

4-Fluoro AB-BUTINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:

  • Hydroxylation: Leading to multiple metabolites that can be detected in biological samples.
  • Degradation: In biological systems, it may undergo extensive metabolic transformations, primarily in the liver .

Technical Details

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying these metabolites in forensic samples .

Mechanism of Action

Process

4-Fluoro AB-BUTINACA acts primarily as an agonist at the CB1 receptor, mimicking the action of endogenous cannabinoids like anandamide. Upon binding to CB1:

  • It activates intracellular signaling pathways, leading to various physiological effects such as altered mood, perception, and cognition.
  • The compound's potency can vary based on its structural modifications compared to other cannabinoids.

Data

Studies indicate that 4-Fluoro AB-BUTINACA has a high affinity for CB1 receptors, which correlates with its psychoactive effects observed in users .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 148.2–148.4 °C.
  • Solubility: Soluble in dimethylformamide at concentrations up to 20 mg/mL and in ethanol at similar concentrations.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Identification Techniques: Characterized using NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Applications

Scientific Uses

4-Fluoro AB-BUTINACA serves primarily as a research chemical within pharmacological studies aimed at understanding cannabinoid receptor interactions. Its applications include:

  • Toxicological Research: Investigating the effects and metabolism of synthetic cannabinoids.
  • Forensic Science: Used as a reference standard for identifying synthetic cannabinoids in seized substances.
  • Pharmacological Studies: Evaluating potential therapeutic applications or risks associated with synthetic cannabinoids .
Introduction to Synthetic Cannabinoid Receptor Agonists as Novel Psychoactive Substances

Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse category within the novel psychoactive substance landscape, continuously evolving to circumvent global legislative controls. These designer compounds, initially developed for legitimate scientific research targeting the endocannabinoid system, were repurposed as recreational drugs due to their potent cannabimimetic effects. Modern SCRAs predominantly feature amino acid-derived indazole-3-carboxamide and indole-3-carboxamide scaffolds, diverging significantly from classical cannabinoid structures through strategic molecular modifications. These substances activate cannabinoid type 1 receptors in the central nervous system with substantially greater efficacy (e.g., EC~50~ values in the nanomolar range) and binding affinity (pK~i~ values reaching 8.89 for cannabinoid type 1 receptors) compared to Δ9-tetrahydrocannabinol, the primary psychoactive constituent of natural cannabis [1] [2]. The structural complexity of these molecules typically comprises four pharmacophoric components: a core heterocycle (e.g., indazole or indole), a linker group (commonly a carboxamide), a linked group (typically an amino acid derivative), and a tail moiety (frequently an alkyl chain) [3]. This modular architecture facilitates rapid molecular diversification through medicinal chemistry strategies—including bioisosteric replacement, molecular hybridization, and scaffold hopping—enabling clandestine laboratories to systematically generate novel analogues that evade substance-specific prohibitions while retaining or enhancing psychoactivity [1] [8].

Structural Evolution of Indazole-3-Carboxamide Derivatives in Designer Drug Markets

The emergence of indazole-3-carboxamides as dominant SCRA scaffolds traces back to their disclosure in pharmaceutical patents by Pfizer in 2009, which described these compounds as potent cannabinoid receptor modulators with therapeutic potential [2]. Early recreational adaptations featured pentyl tail groups (e.g., AB-PINACA), but legislative scheduling of these pioneer compounds prompted iterative structural modifications across all pharmacophoric regions. Core scaffold hopping manifested through the strategic substitution of indazole with chemically distinct yet biologically compatible heterocycles such as 7-azaindole and pyrrolo[2,3-b]pyridine, preserving the hydrogen-bonding capacity critical for receptor interaction while altering molecular fingerprints to bypass legal definitions [2] [9]. Simultaneously, linker group optimizations explored carboxamide bioisosteres including carbamate and urea functionalities, though the carboxamide linker retained dominance due to its synthetic accessibility and robust receptor affinity [1] [3]. The most pharmacologically impactful innovations occurred within the linked group domain, where incorporation of sterically demanding tert-leucinate (e.g., in ADB-BUTINACA) or methyl-3,3-dimethylbutanoate (e.g., MDMB-BUTINACA) motifs dramatically enhanced cannabinoid type 1 receptor binding kinetics and functional efficacy. These bulky α,α-dialkylated residues induced conformational constraints that stabilized receptor-active states, as confirmed through bioluminescence resonance energy transfer assays demonstrating significantly elevated G~i~ protein engagement (e.g., >140% efficacy relative to reference agonist CP55940 for 5F-MDMB-PICA) [8].

Table 1: Structural Adaptations in Indazole-3-Carboxamide SCRAs Following Regulatory Controls

Initial Controlled CompoundStructural Adaptation StrategyEmergent AnalogKey Pharmacophoric Modification
AB-PINACATail fluorinationAB-FUBINACAPentyl → 4-fluorobenzyl tail
5F-AB-PINACALinked group substitution5F-ADB-PINACAValinate → tert-leucinate group
MDMB-PINACACore scaffold hoppingMDMB-4en-PINACAIndazole → 7-azaindole core
AB-BUTINACATail homologationAB-4CN-BUTINACAPentyl → 4-cyanobutyl tail

This molecular diversification yielded over 180 analytically confirmed SCRA structures as documented by the European Monitoring Centre for Drugs and Drug Addiction, with indazole-3-carboxamides constituting a substantial proportion of newly identified substances [3] [9]. The structural trajectory consistently prioritized enhanced cannabinoid type 1 receptor activation through increased lipophilicity (log D~7.4~ values ranging from 2.81 to 4.95) and complementary steric interactions within orthosteric binding pockets, as evidenced by molecular docking simulations [2] [8]. Crucially, this evolution followed identifiable structure-activity relationship principles: elongation of tail groups generally improved affinity, while branched linked groups like adamantyl derivatives (e.g., in AMB-FUBINACA) or cyclohexylmethyl substituents significantly amplified efficacy [1] [8]. The resulting compounds—though structurally distinct from scheduled predecessors—maintained or exceeded the psychoactive potency of earlier generations, exemplifying the dynamic tension between legislative control and structural innovation within designer drug markets.

Emergence of Fluorinated Tail Modifications in Synthetic Cannabinoid Design

Fluorine incorporation into SCRA tail groups represents a sophisticated evolutionary response to escalating global controls, leveraging the unique physicochemical properties of this halogen to modulate pharmacokinetics and receptor interactions. Terminal fluorination of pentyl tails (yielding 5F-pentyl analogues) initially dominated molecular design, but progressive legislation targeting these compounds shifted innovation toward alternative fluorination patterns, including 4-fluorobutyl and 4-fluorobenzyl substitutions [2] [4]. The strategic positioning of fluorine at the penultimate carbon (ω-1 position) served dual purposes: first, it enhanced metabolic stability by impeding cytochrome P450-mediated ω-hydroxylation—a primary oxidative degradation pathway for alkyl chains—thereby prolonging biological activity [2] [6]. Second, fluorine's strong electron-withdrawing properties and moderate lipophilicity (Hansch π parameter = 0.14) increased overall molecular hydrophobicity without excessive steric bulk, facilitating blood-brain barrier penetration and optimizing receptor-ligand binding kinetics [8]. This biochemical rationale is substantiated by systematic in vitro evaluations demonstrating that 4-fluorobutyl-tailed analogues such as 4F-MDMB-BUTINACA exhibited cannabinoid type 1 receptor binding affinities (pK~i~ = 8.89 ± 0.09 M) approximately 30-fold greater than their non-fluorinated counterparts [2].

Properties

Product Name

4-fluoro AB-BUTINACA

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(4-fluorobutyl)indazole-3-carboxamide

Molecular Formula

C17H23FN4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C17H23FN4O2/c1-11(2)14(16(19)23)20-17(24)15-12-7-3-4-8-13(12)22(21-15)10-6-5-9-18/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H2,19,23)(H,20,24)/t14-/m0/s1

InChI Key

VOMPUVOJBVRDRY-AWEZNQCLSA-N

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.